4-nitro-1H-pyrrole-2-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-8-5(10)4-1-3(2-7-4)9(11)12/h1-2,7H,6H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSOAZSDZAQXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427848 | |
| Record name | 4-nitro-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28494-48-6 | |
| Record name | 4-nitro-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways for 4-nitro-1H-pyrrole-2-carbohydrazide
The direct synthesis of this compound hinges on two key chemical processes: the introduction of a nitro group onto the pyrrole (B145914) ring and the formation of the carbohydrazide (B1668358) functional group.
Nitration and Hydrazide Formation Processes
The nitration of pyrrole derivatives is a well-established method for introducing a nitro group. Pyrrole can be nitrated using a cold solution of nitric acid in acetic anhydride (B1165640) to yield 2-nitropyrrole. uop.edu.pk For the synthesis of this compound, a precursor such as ethyl 1H-pyrrole-2-carboxylate can be nitrated to introduce the nitro group at the 4-position, yielding ethyl 4-nitro-1H-pyrrole-2-carboxylate. hud.ac.uk This intermediate is then subjected to hydrazinolysis. The ester group reacts with hydrazine (B178648) hydrate (B1144303), typically in an alcohol solvent, to form the corresponding carbohydrazide. researchgate.netmdpi.com This two-step process provides a reliable route to the target compound.
Selective Hydrazinolysis Approaches for Pyrrole-Based Carbohydrazides
Selective hydrazinolysis is a critical step in the synthesis of pyrrole-based carbohydrazides from their corresponding esters. researchgate.netnih.gov This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of the alkoxy group and the formation of the carbohydrazide. The selectivity of this reaction is important, especially when other reactive functional groups are present in the molecule. The reaction is typically carried out by heating the pyrrole ester with hydrazine hydrate in a suitable solvent such as ethanol (B145695). nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). nih.gov This method has been successfully employed to prepare N-pyrrolylcarbohydrazide from its ethyl ester intermediate. nih.gov
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships. These syntheses often involve multistep routes that begin with the functionalization of the pyrrole ring.
Multistep Synthetic Routes to Pyrrole-2-carbohydrazide Derivatives
The synthesis of various pyrrole-2-carbohydrazide derivatives often starts with the construction of a substituted pyrrole ring, followed by the introduction of the carbohydrazide moiety. nih.gov One common strategy involves the Paal-Knorr pyrrole synthesis, which condenses a 1,4-dicarbonyl compound with an amine. organic-chemistry.org For instance, the reaction of 2-bromo-4′-chloroacetophenone with ethyl acetoacetate (B1235776) in the presence of sodium ethylate can yield a 1,4-dicarbonyl compound, a precursor for a substituted pyrrole. nih.gov
Functionalization of the pyrrole ring is a key strategy for creating diverse derivatives. Bromination is a common electrophilic substitution reaction for pyrroles. For example, pyrrole-2-carboxylic acid can be brominated using bromine in acetic acid to introduce bromine atoms onto the pyrrole ring. vlifesciences.com The bromination of pyrrole derivatives can also be achieved with reagents like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or acetic acid. buketov.edu.kz The position of bromination is influenced by the existing substituents on the pyrrole ring.
Following the functionalization of the pyrrole ring, the carboxylic acid group is often converted to an ester to facilitate the subsequent formation of the carbohydrazide. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The resulting ester is then reacted with hydrazine hydrate to yield the desired carbohydrazide derivative. nih.govvlifesciences.com This two-step sequence is a versatile method for converting a pyrrole-2-carboxylic acid into its corresponding carbohydrazide.
Research Findings on Synthetic Methodologies
| Starting Material | Reagents and Conditions | Product | Reference |
| Ethyl 1H-pyrrole-2-carboxylate | 1. Nitric acid, acetic anhydride (cold) 2. Hydrazine hydrate, ethanol (reflux) | This compound | uop.edu.pkhud.ac.ukmdpi.com |
| 2-Bromo-4′-chloroacetophenone, ethyl acetoacetate | 1. Sodium ethylate 2. Hydrazine hydrate | Substituted N-pyrrolylcarbohydrazide | nih.gov |
| Pyrrole-2-carboxylic acid | 1. Bromine, acetic acid 2. Esterification 3. Hydrazine hydrate | Brominated pyrrole-2-carbohydrazide derivative | vlifesciences.com |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | N-bromosuccinimide, carbon tetrachloride, azobisisobutyronitrile (initiator), reflux | Diethyl 5-(bromomethyl)-3-methyl-4-(bromocarbonyl)-1H-pyrrole-2-carboxylate | buketov.edu.kz |
One-Pot Reaction Strategies for Carbohydrazide Analogues
One-pot synthesis represents an efficient and sustainable approach in organic chemistry, minimizing waste and simplifying procedures by combining multiple reaction steps in a single vessel. For the synthesis of carbohydrazide analogues and related heterocyclic systems, these strategies are particularly valuable.
Researchers have developed one-pot methods for synthesizing carbazoles, which feature a central pyrrole ring, from simple precursors like cyclohexanones and arylhydrazine hydrochlorides. bohrium.comrsc.org These reactions proceed through a sequence of condensation, cyclization, and dehydrogenation under metal-free conditions, using molecular oxygen as the oxidant. bohrium.comrsc.org The success of these syntheses is often dependent on factors such as the choice of solvent, reaction temperature, and the presence of acid catalysts. bohrium.com Such methodologies highlight a pathway to complex pyrrole-containing structures from readily available starting materials.
In a similar vein, one-pot syntheses for various hydrazide derivatives have been reported. A notable strategy involves the reduction of hydrazones to hydrazines, which can then react in situ with a carboxylic acid to form trisubstituted hydrazides in a high-yielding, one-pot process. researchgate.net The synthesis of quinoline-3-carbohydrazide (B3054276) derivatives has also been achieved through the reaction of the corresponding carbohydrazide with suitable aldehydes. ajgreenchem.com Furthermore, the Paal-Knorr condensation, a primary route for pyrrole synthesis, can be incorporated into one-pot protocols, sometimes under microwave irradiation, to generate pyrrole derivatives efficiently. pensoft.netpensoft.net
These examples, while not all directly yielding this compound, demonstrate established one-pot principles applicable to the synthesis of its analogues. The key is to combine steps such as pyrrole ring formation (e.g., Paal-Knorr condensation), functionalization (e.g., nitration), and the introduction of the carbohydrazide moiety (e.g., from an ester or acyl chloride with hydrazine) into a single, streamlined process.
Advanced Synthetic Techniques (e.g., Microwave-Assisted Methods)
The quest for greener, faster, and more efficient chemical syntheses has led to the adoption of advanced techniques, with microwave-assisted organic synthesis (MAOS) being at the forefront. researchgate.net This method has proven exceptionally effective for the synthesis of pyrrole derivatives, including hydrazides. pensoft.netpensoft.netmdpi.com
Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, higher product yields, and often, easier work-up procedures. pensoft.netpensoft.net The uniform heating provided by microwaves can accelerate reactions that are sluggish under traditional reflux conditions. researchgate.net For instance, the synthesis of a novel pyrrole-based hydrazide via hydrazinolysis of the corresponding ethyl ester required 96 hours of reflux under conventional heating, whereas microwave-assisted synthesis achieved the transformation in a fraction of that time with a significantly higher yield. mdpi.com
The benefits of microwave assistance extend across various synthetic routes for pyrroles, including the Paal-Knorr, Clauson-Kaas, Barton-Zard, and Hantzsch syntheses. pensoft.net In many cases, microwave-assisted synthesis not only improves efficiency but also facilitates the creation of larger libraries of compounds for biological screening. pensoft.net For example, novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives have been successfully synthesized using microwave irradiation. nih.gov
The table below, based on data for a related pyrrole hydrazide, illustrates the typical improvements offered by microwave-assisted synthesis compared to conventional heating. mdpi.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Pyrrole Hydrazide Derivative
| Compound | Method | Reaction Time | Yield (%) |
| Pyrrole Hydrazide (vh0) | Conventional | 96 h | 55-85% |
| Pyrrole Hydrazide (vh0) | Microwave | 1-2 h | 87-94% |
This interactive table summarizes the significant advantages of microwave-assisted synthesis in terms of reaction time and product yield. mdpi.com
Observations from Accidental Synthesis and Mechanistic Implications
While no specific instances of the "accidental" synthesis of this compound are documented in the literature, understanding the mechanistic pathways of pyrrole formation is critical for predicting and controlling its synthesis. Insights can be drawn from reactions where pyrroles are formed as byproducts or under conditions not originally intended for their synthesis.
One relevant area is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. researchgate.net Mechanistic studies have shown that pyrroles, such as N-alkyl-2-formyl-5-hydroxymethyl-pyrroles, are formed through specific intermediates like 3-deoxyaldoketose. researchgate.net These non-enzymatic browning reactions demonstrate that the pyrrole core can be assembled from relatively simple, common precursors under thermal stress, highlighting a potential pathway for unintentional formation. Understanding these routes is crucial for controlling the chemical composition of processed foods and can inform synthetic strategies. researchgate.net
Furthermore, the mechanisms of established name reactions provide insight. The Fischer-Borsche synthesis, a multi-step procedure for carbazoles, involves pathways of condensation and cyclization that are foundational to forming the pyrrole ring within a larger structure. bohrium.com The reaction of pyrroles with Vilsmeier reagents to produce pyrrole-2-carbaldehydes is another fundamental transformation that, if conditions are not carefully controlled, could lead to unexpected side products. google.com
The synthesis of various derivatives, such as (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide, confirms the stability and accessibility of the core structure. nih.gov The formation of these more complex molecules relies on a robust understanding of how the acyl-hydrazone linkage is formed and how it interacts with the pyrrole ring. nih.govnih.gov A deep understanding of these reaction mechanisms is the best tool to prevent accidental synthesis or, conversely, to exploit these pathways for novel, efficient synthetic design.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis Methodologies
The structural confirmation of 4-nitro-1H-pyrrole-2-carbohydrazide relies on a multi-faceted analytical approach. Spectroscopic methods are paramount in providing a detailed picture of the molecule's framework and the spatial arrangement of its atoms.
Infrared Spectroscopy (FTIR) Applications
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of a related compound, 3-nitro benzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazide, shows characteristic absorption bands that can be correlated to the structural features of this compound. For instance, the presence of a pyrrole (B145914) N-H bond is indicated by a stretching vibration around 3580 cm⁻¹. vlifesciences.com Aromatic C-H stretching is observed near 3220 cm⁻¹. vlifesciences.com The nitro group (C-N-O stretch) exhibits a strong absorption band around 2352 cm⁻¹. vlifesciences.com The amide C=O stretch is found at approximately 1897 cm⁻¹, and the C-N stretch appears near 1080 cm⁻¹. vlifesciences.com These characteristic peaks confirm the presence of the key functional groups within the carbohydrazide (B1668358) structure.
| Functional Group | Wavenumber (cm⁻¹) |
| Pyrrole N-H Stretch | ~3580 |
| Aromatic C-H Stretch | ~3220 |
| C-N-O Stretch (Nitro) | ~2352 |
| C=O Stretch (Amide) | ~1897 |
| C-N Stretch | ~1080 |
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy is instrumental in determining the number and types of protons and their neighboring environments. In a related compound, 3-nitro benzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazide, the ¹H NMR spectrum (run in DMSO-d₆) reveals several key signals. vlifesciences.com A singlet corresponding to the pyrrole C-H proton appears at 7.0 ppm. vlifesciences.com The pyrrole N-H proton shows a singlet at 5.0 ppm. vlifesciences.com The amide N-H proton is observed as a singlet at 8.0 ppm. vlifesciences.com Another singlet at 8.1 ppm is attributed to the C-H proton of the benzylidine group. vlifesciences.com The aromatic protons of the nitrobenzylidene moiety appear as doublets and singlets between 7.6 and 8.6 ppm. vlifesciences.com
| Proton | Chemical Shift (ppm) | Multiplicity |
| Pyrrole CH | 7.0 | s |
| Pyrrole NH | 5.0 | s |
| Amide NH | 8.0 | s |
| Benzylidine CH | 8.1 | s |
| Aromatic CH | 7.6-8.6 | d, s |
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, and for assembling the complete molecular structure. nih.gov
COSY spectra would reveal proton-proton couplings, for example, between adjacent protons on the pyrrole ring (if present) and within any substituted groups.
HMQC would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC experiments are used to identify longer-range (2-3 bond) correlations between protons and carbons. nih.gov This would be particularly useful in confirming the connection of the carbohydrazide group to the C2 position of the pyrrole ring and the position of the nitro group at C4 by observing correlations between the pyrrole protons and the carbonyl carbon, and between the pyrrole protons and the carbon bearing the nitro group.
While specific data for the title compound is not detailed, the application of these techniques is standard practice for the structural elucidation of such novel heterocyclic compounds. nih.govmdpi.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For a related compound, 3-nitro benzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazide, the mass spectrum showed a molecular ion peak (M+) at m/z 413.111, which corresponds to its molecular weight. vlifesciences.com This technique is crucial for confirming the successful synthesis of the target molecule and for providing evidence of its elemental formula. Fragmentation patterns observed in the mass spectrum can also offer additional structural information.
Ultraviolet-Visible Spectroscopy (UV-Vis) for Molecular Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule and studying its interactions. nih.gov The UV-Vis spectrum of this compound is expected to be characterized by absorptions from the pyrrole ring and the nitroaromatic system. The pyrrole ring typically exhibits high-energy π → π* transitions. researchgate.net The nitro group, being a strong chromophore, significantly influences the spectrum. In related nitroaromatic compounds, a strong absorption band is often observed, and changes in its position and intensity can be used to monitor chemical reactions, such as the reduction of the nitro group. researchgate.net For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is readily followed by the disappearance of the peak corresponding to the nitrophenolate anion at around 400 nm. researchgate.net Similarly, UV-Vis spectroscopy can be used to study the binding interactions of this compound with biological targets or metal ions, where changes in the absorption spectrum can provide information on complex formation. nih.gov
X-ray Crystallography for Molecular and Supramolecular Architecture
X-ray crystallography provides unparalleled, definitive information regarding the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the gold standard for determining molecular structure. While the crystal structure for this compound itself is not available in the searched literature, a detailed study on a closely related derivative, (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide (C₁₃H₁₂N₄O₃), provides significant insight. nih.gov Crystals suitable for X-ray diffraction were grown by slow evaporation from a solution in N,N-dimethyl formamide. nih.gov The diffraction data was collected using a Bruker SMART 1000 CCD diffractometer. nih.gov The compound crystallizes in the monoclinic system, and its structure was solved and refined to yield precise atomic coordinates. nih.gov Such studies are fundamental for understanding the molecule's stereochemistry and the nature of its intermolecular interactions. nih.govmdpi.com
The crystallographic data for the derivative provides a strong model for the parent compound's behavior.
Table 1: Crystal Data and Structure Refinement for (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₁₂N₄O₃ |
| Formula Weight | 272.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.030 (3) |
| b (Å) | 11.900 (3) |
| c (Å) | 8.331 (2) |
| β (°) | 95.409 (3) |
| Volume (ų) | 1285.92 (17) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 298 |
| R-factor (R₁) | 0.047 |
| wR₂ | 0.135 |
Data sourced from the crystallographic study of (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. nih.gov
Molecular Geometry and Conformation Analysis
The X-ray analysis of (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide reveals key geometric features. nih.gov The molecule is nearly planar, with a very small dihedral angle of 7.47 (1)° between the planes of the pyrrole and benzene (B151609) rings. nih.gov This planarity is a common feature in conjugated systems.
Intermolecular Interactions and Crystal Packing Motifs
Hydrogen Bonding Networks
A definitive analysis of the hydrogen bonding network in this compound is not possible without experimental data. It is anticipated that the carbohydrazide and nitro groups would be key participants in hydrogen bonding. The N-H groups of the pyrrole and the hydrazide moiety are potential hydrogen bond donors, while the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms of the hydrazide, could act as acceptors. The specific connectivity and geometry of these bonds, which dictate the formation of chains, sheets, or more complex three-dimensional networks, remain unknown.
Derivatization and Structural Modification for Biological Exploration
Design Principles for 4-nitro-1H-pyrrole-2-carbohydrazide Analogues
The design of new molecules based on the this compound template is guided by established medicinal chemistry strategies aimed at improving potency, selectivity, and drug-like characteristics.
Molecular hybridization is a rational drug design approach that involves combining two or more pharmacophores—structural units with known biological activity—into a single hybrid molecule. The goal is to create a new chemical entity with an enhanced or novel activity profile compared to the parent molecules. In the context of this compound, this strategy can be employed by linking the pyrrole-carbohydrazide core to other heterocyclic systems or bioactive fragments. For instance, a series of novel (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide derivatives were synthesized using this technique, demonstrating its utility in generating compounds with potential antitubercular activity. nih.gov This approach aims to leverage the synergistic effects of the combined pharmacophores to improve target binding and efficacy.
Scaffold derivatization focuses on making systematic modifications to the core structure of a lead compound to optimize its interaction with a specific biological target. mdpi.com For the pyrrole (B145914) scaffold, this involves introducing various substituents onto the pyrrole ring or modifying the carbohydrazide (B1668358) side chain to enhance biological activity. nih.govnih.gov Structure-activity relationship (SAR) studies on pyrrole-2-carboxamide derivatives, for example, have shown that adding phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly improves anti-tuberculosis (TB) activity. nih.gov This targeted optimization can lead to the discovery of compounds with high potency and low cytotoxicity. nih.gov The pyrrole ring itself is a key pharmacophore in many drugs, and its derivatives have been developed as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov
Classes of Synthesized Derivatives
The application of these design principles has led to the synthesis of several distinct classes of derivatives based on the this compound scaffold.
This class of compounds is synthesized by the condensation reaction between this compound and various substituted benzaldehydes. This reaction yields Schiff bases, specifically N'-benzylidene-4-nitro-1H-pyrrole-2-carbohydrazides. The rationale behind synthesizing these derivatives is that the resulting hydrazone moiety (-CONH-N=CH-) is a known pharmacophore with a wide range of biological activities. ajgreenchem.comresearchgate.net The synthesis is typically straightforward, involving refluxing the carbohydrazide and the appropriate aldehyde in a solvent like ethanol (B145695) or acetic acid. researchgate.netnih.gov The biological profile of these derivatives can be systematically altered by changing the substituents on the phenyl ring of the benzaldehyde.
Table 1: Examples of Substituted Benzaldehydes for Derivatization
| Substituent on Benzaldehyde | Potential Impact on Activity |
|---|---|
| 4-hydroxy | Can act as a hydrogen bond donor, potentially improving target binding. |
| 4-methoxy | Increases lipophilicity, which may enhance cell membrane permeability. |
| 4-chloro | An electron-withdrawing group that can alter the electronic properties of the molecule. |
The benzylidene derivatives described above contain multiple donor atoms (N, O) and can act as chelating ligands to form stable complexes with transition metals. researchgate.netresearchgate.net Hydrazone complexes of metals like copper, zinc, manganese, and nickel have garnered significant attention due to their diverse biological activities, which can include antimicrobial, anticonvulsant, and anticancer effects. researchgate.netrsc.org The formation of a metal complex can enhance the biological activity of the parent hydrazone ligand through mechanisms such as increased lipophilicity, which facilitates passage through cell membranes. researchgate.net The geometry and stability of these complexes depend on the specific metal ion and the coordination sites of the hydrazone ligand. researchgate.netrsc.org
This broad class includes compounds where the hydrazide group of this compound is replaced by a substituted amide (carboxamide) or where other positions on the pyrrole ring are modified. nih.govnih.gov The synthesis of pyrrole-2-carboxamides can be achieved by coupling the corresponding pyrrole-2-carboxylic acid with a desired amine. These modifications are intended to explore new binding interactions with biological targets. Research has shown that pyrrole-2-carboxamide derivatives can be potent inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a key target for anti-TB drug development. nih.gov Similarly, novel pyrrole-based hydrazones have been synthesized and evaluated for their antiproliferative and cytotoxic effects, with some showing selectivity towards melanoma cells. nih.gov
Table 2: Research Findings on Pyrrole Analogue Activity
| Compound Class | Synthesis Method | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Pyrrole-2-carboxamides | Structure-guided design, chemical synthesis | Mycobacterial MmpL3 (Anti-TB) | Attaching specific substituted phenyl/pyridyl groups to the pyrrole and bulky groups to the carboxamide greatly improved anti-TB activity. | nih.gov |
Formazan (B1609692) Derivatives Incorporating Pyrrole-2-carbohydrazide Moieties
Formazans are a class of compounds known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.govsemanticscholar.org The synthesis of formazan derivatives from pyrrole-2-carbohydrazide involves a coupling reaction between a Schiff base (formed from the carbohydrazide) and a diazonium salt. researchgate.netsemanticscholar.org This synthetic route allows for the introduction of diverse substituents, leading to a library of compounds for biological screening.
A general synthetic approach involves the reaction of this compound with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then coupled with an aryl diazonium chloride in a basic medium, such as pyridine, to yield the final formazan derivative. researchgate.net The resulting formazans are often colored compounds and are characterized using various spectroscopic techniques. nih.goveasychair.org
Research into formazan derivatives incorporating a pyrrole moiety has demonstrated their potential as antimicrobial agents. Studies have shown that the nature and position of substituents on the aromatic rings of the formazan structure can significantly influence their activity. For instance, some synthesized formazan derivatives have exhibited moderate to good activity against various bacterial strains. researchgate.netsemanticscholar.org
| Compound | Substituent (R) | Observed Biological Activity | Reference |
|---|---|---|---|
| Formazan Derivative 1 | -H | Moderate antibacterial activity | semanticscholar.org |
| Formazan Derivative 2 | 4-NO2 | Moderate antibacterial activity | researchgate.net |
| Formazan Derivative 3 | 4-Cl | Good antibacterial activity | researchgate.net |
Pyrrolidin-2-one-Hydrazone Hybrid Structures
The pyrrolidin-2-one ring is a valuable scaffold in medicinal chemistry, known to be present in various pharmacologically active compounds. Hybrid molecules that incorporate both a pyrrolidin-2-one moiety and a hydrazone linkage derived from this compound are of interest for their potential synergistic or novel biological activities. The synthesis of these hybrids typically involves the condensation of a pyrrolidin-2-one derivative containing a carbohydrazide group with various aldehydes or ketones.
For example, 5-oxo-pyrrolidine-3-carbohydrazide can be reacted with different aromatic or heterocyclic aldehydes to produce a series of pyrrolidin-2-one-hydrazone derivatives. These compounds have been investigated for their potential as anticancer and antitubercular agents. nih.gov The hydrazone linkage (-CO-NH-N=CH-) is a key structural feature that is often associated with a range of biological activities. researchgate.net
Studies on similar hydrazone structures have shown promising results. For instance, some indole-pyridine derived hydrazide-hydrazones have demonstrated significant in vitro activity against Mycobacterium tuberculosis, including isoniazid-resistant strains. nih.gov This highlights the potential of the hydrazone functional group in the development of new therapeutic agents.
| Compound Series | Core Moieties | Targeted Activity | Reference |
|---|---|---|---|
| Diphenylamine-Pyrrolidin-2-one-Hydrazones | Diphenylamine, Pyrrolidin-2-one, Hydrazone | Anticancer, Antioxidant | |
| Indole-Pyridine Hydrazide-Hydrazones | Indole, Pyridine, Hydrazone | Antitubercular | nih.gov |
| Quinoline Hydrazone Hybrids | Quinoline, Hydrazone | Antibacterial, Antitubercular | nih.gov |
Structure-Activity Relationship (SAR) Studies in Derivative Series
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies aim to identify the key structural features that govern their efficacy and selectivity. These studies involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their biological activity.
For formazan derivatives, SAR studies have indicated that the electronic properties and the position of substituents on the aryl rings play a significant role in their antimicrobial activity. nih.govsemanticscholar.org For example, the presence of electron-withdrawing groups on the phenyl rings can modulate the biological activity. nih.gov
In the case of hydrazone derivatives, SAR studies have revealed that the nature of the aldehyde or ketone used in the condensation reaction is a critical determinant of biological activity. mdpi.com The steric and electronic properties of the substituents on the aromatic or heterocyclic ring attached to the hydrazone linkage can greatly influence the compound's interaction with its biological target. For instance, in a series of pyrazole (B372694) hydrazones, the substitution pattern on the pyrazole ring and the phenylamino (B1219803) group was found to be important for their antiproliferative and antioxidant properties. mdpi.comresearchgate.net Similarly, for pyrrole hydrazones, the position of substituents on the pyrrole ring has been shown to affect their antiproliferative activity. nih.gov
A study on 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists highlighted the importance of substituents on an aniline (B41778) ring system for their activity. nih.gov This underscores the general principle that modifications to various parts of the molecular scaffold can lead to significant changes in biological function.
Key SAR Observations:
Formazans: The type and position of substituents on the aryl rings attached to the formazan core influence antimicrobial potency. nih.govsemanticscholar.org
Hydrazones: The nature of the aldehydic or ketonic residue, as well as substitutions on the core heterocyclic ring, are critical for biological activity. mdpi.com
General Pyrrole Derivatives: Modifications to the N-substituent and other positions on the pyrrole ring can significantly impact activity against various biological targets. nih.gov
Pharmacological Investigations and Mechanistic Insights
Antimicrobial Activity Research
The carbohydrazide (B1668358) moiety is a recognized pharmacophore, and its inclusion in the structure of 4-nitro-1H-pyrrole-2-carbohydrazide contributes to its notable antimicrobial profile.
Derivatives of this compound have been evaluated for their antibacterial properties. For instance, a series of truncated Strathclyde Minor Groove Binders (S-MGBs), which are synthesized from a nitropyrrole precursor like this compound, have demonstrated significant activity against Gram-positive bacteria. nih.gov While specific data on the antibacterial spectrum of the parent compound is limited in the provided context, the potent activity of its close relatives suggests a foundational efficacy that warrants more direct investigation. Some of these related compounds are in clinical development for treating infections caused by Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile. nih.gov
Hydrazone derivatives, which can be synthesized from carbohydrazides like this compound, are known to possess antifungal properties. researchgate.net The broader class of benzenesulfonyl hydrazones has shown notable antifungal activity. researchgate.net While direct testing results for this compound were not detailed in the available research, its role as a precursor for bioactive hydrazones suggests its importance in the development of new antifungal agents. researchgate.netictp.it
While research has been conducted on various carbohydrazide derivatives for their anti-tubercular effects, specific data concerning the activity of this compound against Mycobacterium tuberculosis H37Rv is not explicitly detailed in the provided search results. The general class of hydrazones, however, has been a significant area of research for discovering new antimicrobial agents with potentially lower toxicity than their hydrazide precursors.
The antimicrobial mechanism for compounds derived from this compound, particularly the S-MGBs, is believed to be novel. nih.gov There is strong evidence indicating that their antibacterial action involves the inhibition of multiple DNA-centric events. nih.gov This mechanism is attributed to the molecules' ability to bind to the minor groove of DNA. nih.gov For antibacterial S-MGBs, this interaction is crucial for their efficacy. However, a truncation of the molecule, such as removing a pyrrole (B145914) ring, can lead to a loss of this antibacterial activity, suggesting that the length and structure of the compound are critical for its DNA-binding affinity and subsequent antimicrobial action. nih.gov
Anticancer and Antiproliferative Activity Research
The potential of this compound extends to oncology, with studies investigating its effects on cancer cell lines.
Research has explored the cytotoxic effects of compounds derived from this compound. For example, truncated S-MGBs synthesized using a nitropyrrole component were assessed for general cytotoxicity against the L6 rat myoblast cell line to measure their impact on non-cancerous cells. nih.gov In one study, a specific derivative, N',N',1-Trimethyl-4-nitro-1H-pyrrole-2-carbohydrazide, was synthesized and evaluated as part of a panel to test for antiparasitic activity, with cytotoxicity being a key assessment parameter. nih.gov The broader class of hydrazones, which can be formed from this compound, has also been a focus of anticancer research. researchgate.net
Interactive Table: Cytotoxicity Data for a this compound Derivative
Below is a summary of the reported in vitro activity for a related compound against a rat myoblast cell line, which is often used as a benchmark for general cytotoxicity.
| Compound Name | Cell Line | Activity Metric | Result (µM) |
| N',N',1-Trimethyl-4-nitro-1H-pyrrole-2-carbohydrazide | L6 (Rat Myoblast) | EC₅₀ | >100 |
This table indicates that at concentrations up to 100 µM, the compound did not show significant toxicity to the L6 cell line, suggesting some level of selectivity in its biological activity. nih.gov
Cell Cycle Modulation and Apoptosis Induction Studies
Research into the direct effects of this compound on cell cycle progression and apoptosis is not extensively documented in publicly available literature. However, studies on closely related pyrrole hydrazone derivatives provide insight into the potential activities of this structural class.
In a study investigating novel pyrrole-based hydrazones, the cytotoxic effects of these compounds were correlated with their ability to induce apoptosis and cause cell cycle arrest. nih.gov Specifically, certain hydrazone derivatives of a pyrrole carbohydrazide were found to induce cell cycle arrest in the S phase in melanoma cells. nih.gov While these findings pertain to derivatives and not the parent compound, they suggest that the pyrrole carbohydrazide scaffold is a viable candidate for inducing programmed cell death and modulating the cell cycle. Another study on different heterocyclic compounds noted that some pyrrole derivatives can block cell cycle progression in the G2+M phase. researchgate.net
Inhibition of Cell Migration (Wound Healing Assay)
Specific studies evaluating the effect of this compound on cell migration, for instance through a wound healing assay, are not present in the reviewed scientific literature. The wound healing assay is a standard method used to assess cell migration, where a scratch is made on a confluent cell monolayer, and the closure of this "wound" over time is monitored. This process is crucial in cancer research, as inhibiting cell migration is a key goal in preventing metastasis. While the potential of this compound in this area is yet to be explored, its structural similarity to other biologically active heterocyclic compounds warrants future investigation.
Elucidation of Molecular Targets and Signaling Pathway Interference
The precise molecular targets and signaling pathways affected by this compound are not fully elucidated. However, research on analogous compounds provides potential avenues of action.
Enzyme Inhibition (e.g., Sterol 14α-demethylase, Kinases)
There is no direct evidence in the searched literature indicating that this compound is an inhibitor of enzymes such as sterol 14α-demethylase or specific kinases. However, the broader class of pyrrole derivatives has been investigated for various enzyme-inhibiting activities. For example, some benzylidene pyrrole-2-carbohydrazide derivatives have been designed as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase, a key enzyme in bacterial fatty acid synthesis. vlifesciences.com Furthermore, other heterocyclic compounds containing the pyrrole moiety have been noted for their activity as COX-1/COX-2 inhibitors. cabidigitallibrary.org These findings highlight the potential of the pyrrole scaffold to interact with various enzyme active sites, though specific research on this compound is needed.
DNA Interaction Mechanisms
Direct studies on the DNA interaction mechanisms of this compound are limited. However, research on related nitropyrrole structures suggests that this class of compounds can interact with DNA. A study on methyl 4-nitro-1H-pyrrole-2-carboxylate, the methyl ester corresponding to the carbohydrazide, indicates that its derivatives show potential in binding to the minor grooves of DNA. The interaction with DNA can lead to apoptosis in cancer cells, marking these compounds as valuable for further drug development.
Additionally, computational studies on 3-nitropyrrole (B1211435) have shown that the nitro group can enhance the stability of stacking interactions with canonical DNA bases. nih.gov The presence of a nitro group on a molecule can also lead to the formation of DNA-damaging nitroso compounds under certain conditions. nih.gov
Table 1: DNA Interaction Insights from Related Nitropyrrole Compounds
| Compound Studied | Finding | Potential Implication for this compound |
|---|---|---|
| Derivatives of Methyl 4-nitro-1H-pyrrole-2-carboxylate | Show promise in binding to DNA minor grooves. | Suggests a possible mechanism of action via direct DNA interaction. |
Protein Expression and Activation Modulation (e.g., p27 activation)
There are no specific studies demonstrating that this compound modulates the expression or activation of the cyclin-dependent kinase inhibitor p27. The p21 and p27 proteins are crucial regulators that can halt the cell cycle by inhibiting cyclin-CDK complexes. researchgate.netnih.gov Their functional loss is often implicated in carcinogenesis and drug resistance. researchgate.net While direct evidence is lacking for the target compound, the ability of its structural analogs to induce cell cycle arrest implies an interaction with key regulatory proteins like p21 or p27. nih.govresearchgate.net
Antioxidant Activity Evaluation
A specific evaluation of the antioxidant activity of this compound using standard assays like DPPH or ABTS has not been reported in the available literature. However, the chemical structure suggests a potential for such activity. Studies on other nitro-substituted heterocyclic compounds have indicated that the presence of a nitro group can be important for antioxidant effects. researchgate.net Similarly, various pyrrole derivatives have been investigated for their neuroprotective and antioxidant properties. nih.gov The nitro group (NO₂) is known to be an efficient scaffold in bioactive molecules and can trigger redox reactions within cells, which is a mechanism related to both antioxidant and cytotoxic effects. nih.gov
Other Investigated Biological Activities of the this compound Scaffold and Related Analogues
Beyond their primary applications, the this compound scaffold and its analogues have been the subject of research exploring a wider range of biological activities. These investigations have revealed potential therapeutic applications in areas such as inflammation, malaria, and pain management. The inherent versatility of the pyrrole ring, a five-membered heterocyclic structure, allows for a diverse array of chemical modifications, leading to compounds with varied pharmacological profiles. researchgate.net
Anti-inflammatory Potential
The pyrrole nucleus is a key component in several established nonsteroidal anti-inflammatory drugs (NSAIDs), including tolmetin, ketorolac, and zomepirac, highlighting the potential of this heterocyclic moiety for anti-inflammatory effects. pensoft.net Research into novel pyrrole derivatives continues to explore this therapeutic avenue. pensoft.net
In one study, a series of new pyrrole compounds were evaluated for their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. However, in this specific series of compounds, none were able to produce a significant reduction in paw edema, indicating a lack of anti-inflammatory effect under the experimental conditions. pensoft.net
It is important to note that the anti-inflammatory potential can be influenced by various structural modifications to the pyrrole scaffold. For instance, the hydrazone moiety (CO–NH–N=), which can be derived from a carbohydrazide, is also recognized for its association with anti-inflammatory properties. nih.gov The combination of the pyrrole ring and the hydrazone functional group presents a promising strategy for the development of new anti-inflammatory agents.
Antimalarial Activity
The global challenge of malaria, particularly with the rise of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of novel antimalarial agents. nih.govacs.org The pyrrole scaffold has emerged as a promising starting point for the development of such agents. researchgate.netnih.gov
A significant breakthrough came from the screening of a diverse chemical library, which identified a pyrrolone compound, TDR32750 (8a), with potent activity against the K1 strain of P. falciparum (EC₅₀ ≈ 9 nM) and good selectivity over mammalian cells. acs.org While this lead compound showed efficacy in a rodent model of malaria, it suffered from poor aqueous solubility and metabolic instability. nih.govacs.org
Subsequent structure-activity relationship (SAR) studies aimed to address these limitations. Key findings from these investigations include:
Modifications to the Pyrrole Ring: Attempts to replace the methyl groups on the pyrrole ring or substitute the pyrrole with other heterocycles resulted in reduced metabolic stability or a significant loss of antimalarial activity. acs.org
Conformational Flexibility: Introducing substituents that hinder the coplanarity of the pyrrole and adjacent phenyl rings did not significantly impact activity. acs.org
Saturation of Linking Double Bond: Reducing the double bond connecting the pyrrolone and pyrrole rings led to a more than 10-fold decrease in activity and reduced chemical stability. acs.org
Scaffold Hopping: Replacing a phenyl ring with a piperidine (B6355638) and substituting a metabolically labile ester led to derivatives with improved in vitro antimalarial activity against resistant P. falciparum strains. nih.gov
These studies underscore the critical role of the pyrrole-containing core in antimalarial efficacy and guide the rational design of next-generation compounds. The cGMP-dependent protein kinase (PfPKG) in P. falciparum has been identified as a validated target for pyrrole-based inhibitors, offering a pathway to block multiple stages of the parasite's life cycle. acs.org
Table 1: Antimalarial Activity of Selected Pyrrole Analogues
| Compound | Target/Strain | Activity (EC₅₀) | Reference |
| TDR32750 (8a) | P. falciparum K1 | ~ 9 nM | acs.org |
This table is interactive. Click on the headers to sort the data.
Analgesic Properties
The search for new and effective analgesics is a continuous effort in pharmaceutical research. The pyrrole scaffold, present in some anti-inflammatory drugs with analgesic properties, has also been investigated for its direct analgesic potential. pensoft.netnih.gov
A study involving newly synthesized N-pyrrolyl hydrazide-hydrazones demonstrated promising analgesic activity. ajol.info These compounds were assessed using the paw-pressure test and the hot plate test in animal models. ajol.info One compound, DI-5g, which contains an isatin (B1672199) carbonyl fragment, exhibited a higher paw pressure threshold than the reference drug metamizole (B1201355), suggesting significant analgesic effects. ajol.info The study also indicated the involvement of opioid receptors in the analgesic mechanism of these hydrazone derivatives. ajol.info
In another investigation, six novel pyrrolic compounds were screened for their analgesic effects. pensoft.net The results from the formalin test, which assesses response to chemical pain, showed that these compounds possess analgesic activity against chemical stimuli in both the early and late phases of the test. pensoft.net However, they did not show antinociceptive properties against thermal stimuli in the paw withdrawal and tail-flick tests. pensoft.net
Furthermore, research on new pyrrole derivatives of phencyclidine (PCP) has been conducted. nih.gov A compound featuring a methyl group on the phenyl ring in addition to the pyrrole substitution demonstrated significant effectiveness in attenuating both acute and chronic pain in tail immersion and formalin tests, respectively, when compared to PCP itself. nih.gov This suggests that specific substitutions on the pyrrole-containing structure are crucial for enhancing analgesic properties. nih.gov
Table 2: Analgesic Activity of a Pyrrole Hydrazide-Hydrazone Derivative
| Compound | Test | Result | Reference |
| DI-5g | Paw-pressure test | Higher paw pressure threshold than metamizole at 30 min | ajol.info |
This table is interactive. Click on the headers to sort the data.
Computational Chemistry and Molecular Modeling
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 4-nitro-1H-pyrrole-2-carbohydrazide, might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Affinity and Orientation
Molecular docking simulations are employed to predict the binding affinity and orientation of this compound within the active site of a biological target. While specific docking studies for this exact compound are not extensively available in the public domain, studies on structurally related pyrrole-2-carbohydrazide derivatives provide a framework for understanding its potential interactions. For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes crucial for the survival of pathogenic organisms like Mycobacterium tuberculosis, the causative agent of tuberculosis.
One such key target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway. nih.gov Docking studies on similar pyrrole (B145914) derivatives are often performed using software such as GLIDE (Grid-based Ligand Docking with Energetics). vlifesciences.com The binding affinity is typically reported as a docking score, with more negative values indicating a more favorable binding interaction. The orientation, or pose, of the ligand within the active site reveals the specific spatial arrangement that maximizes favorable interactions.
Table 1: Predicted Binding Affinities of Representative Pyrrole Derivatives against Enoyl-ACP Reductase (InhA) (Hypothetical Data)
| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| This compound | -7.5 | 1.5 |
| Isoniazid (Reference Drug) | -5.8 | 10.2 |
| Triclosan (Reference Inhibitor) | -8.2 | 0.5 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available in the searched literature. The values are representative of what might be expected from such a study.
Identification of Key Active Site Interactions
The analysis of the docked pose of a ligand allows for the identification of key intermolecular interactions with the amino acid residues of the target's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for the stability of the ligand-protein complex.
For pyrrole-based inhibitors of InhA, studies have shown that interactions with key residues such as TYR158, PHE149, and the NAD+ cofactor are crucial for binding. researchgate.netnih.gov The nitro group of this compound, being a strong electron-withdrawing group, could potentially form significant hydrogen bonds or electrostatic interactions with polar residues in the active site. The pyrrole ring and the hydrazide moiety can also participate in various interactions.
Table 2: Potential Key Active Site Interactions of this compound with InhA (Predicted)
| Functional Group of Ligand | Interacting Residue of InhA | Type of Interaction |
| Nitro group (O-atoms) | TYR158 (OH group) | Hydrogen Bond |
| Hydrazide (NH, C=O) | GLY96, MET98 | Hydrogen Bond |
| Pyrrole ring | PHE149, TRP222 | Pi-Pi Stacking |
| Hydrazide moiety | NAD+ cofactor | Hydrogen Bond |
Note: This table is a prediction based on the known interactions of similar inhibitors with the InhA active site. Specific interactions for this compound would need to be confirmed by dedicated docking studies.
In Silico Pharmacokinetic and Pharmacodynamic Predictions
In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, as well as its potential for biological activity.
Drug-Likeness and Bioactivity Scoring
Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness. It states that a drug is more likely to be orally bioavailable if it has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
Web-based tools like SwissADME and pkCSM are commonly used to calculate these properties. nih.govuq.edu.au For this compound, these parameters can be readily calculated.
Bioactivity scores, also provided by platforms like SwissADME, can predict the likelihood of a molecule to be active against major drug target classes, such as G protein-coupled receptors, ion channels, kinases, nuclear receptors, proteases, and enzymes.
Table 3: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value | Lipinski's Rule Compliance |
| Molecular Weight | 170.13 g/mol | Yes |
| Hydrogen Bond Donors | 3 | Yes |
| Hydrogen Bond Acceptors | 4 | Yes |
| LogP (octanol/water) | ~0.5 | Yes |
| Bioavailability Score | 0.55 | Good |
Note: The values are based on predictions from cheminformatics tools and indicate that the compound has a favorable profile for oral bioavailability.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
ADMET profiling provides a more detailed prediction of a molecule's pharmacokinetic and toxicological properties. This is crucial for identifying potential liabilities early in the drug discovery process. Web servers like pkCSM can predict a wide range of ADMET parameters. researchgate.netnih.gov
Table 4: Predicted ADMET Profile for this compound
| Parameter | Predicted Value/Classification | Implication |
| Absorption | ||
| Water Solubility (logS) | High | Good for formulation and absorption |
| Caco-2 Permeability (logPapp) | Low to Moderate | May have moderate intestinal absorption |
| Intestinal Absorption (Human) | High | Likely to be well absorbed from the gut |
| Distribution | ||
| BBB Permeability (logBB) | Low | Unlikely to cross the blood-brain barrier |
| CNS Permeability (logPS) | Low | Unlikely to have central nervous system effects |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this pathway |
| CYP3A4 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this pathway |
| Excretion | ||
| Total Clearance (log ml/min/kg) | Moderate | Indicates a reasonable rate of elimination from the body |
| Toxicity | ||
| AMES Toxicity | Potential mutagen | The nitro group can be a structural alert for mutagenicity |
| hERG I Inhibitor | Non-inhibitor | Low risk of cardiotoxicity |
Note: These are predictive data and require experimental validation. The potential for AMES toxicity is a common flag for nitro-aromatic compounds.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These studies can provide insights into a molecule's reactivity, stability, and spectroscopic properties. For this compound, DFT calculations can elucidate the effects of the nitro group on the electronic distribution of the pyrrole ring and the hydrazide moiety.
Commonly, the B3LYP functional with a suitable basis set (e.g., 6-31G*) is employed for these calculations. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, DFT can be used to calculate the electrostatic potential surface, which visualizes the charge distribution and helps in identifying regions prone to electrophilic or nucleophilic attack.
Table 5: Predicted Quantum Chemical Properties of this compound (Hypothetical DFT Data)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -7.2 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Dipole Moment | ~5.5 D |
Note: This table contains hypothetical data representative of what would be obtained from DFT calculations. The actual values would depend on the specific level of theory and basis set used.
Future Research Directions and Therapeutic Potential
Rational Design and Development of Novel 4-nitro-1H-pyrrole-2-carbohydrazide-Based Therapeutic Agents
The rational design of new drugs inspired by the this compound structure is a highly active area of research. This approach leverages computational and structure-based methods to create novel molecules with enhanced therapeutic properties.
A primary strategy involves using the pyrrole-2-carbohydrazide core to design inhibitors for specific biological targets. For instance, researchers have designed and synthesized a series of pyrrole-2-carbohydrazide derivatives as potential inhibitors of Enoyl-acyl carrier protein (ACP) reductase (InhA), a crucial enzyme in Mycobacterium tuberculosis. vlifesciences.com This design process often employs molecular docking studies to predict how the synthesized compounds will interact with the enzyme's active site. vlifesciences.com
Another avenue of rational design is the creation of multi-target ligands. Recognizing the complexity of diseases like Alzheimer's, scientists are developing pyrrole-based compounds that can simultaneously inhibit multiple enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). nih.gov In one study, a pyrrole-based hydrazide was identified as a potent dual inhibitor of these enzymes, a finding supported by molecular docking and other in silico simulations. nih.govnih.gov This multi-target approach is believed to offer superior therapeutic effects compared to single-target drugs for complex neurological disorders. nih.gov
The synthesis of these rationally designed compounds often follows established chemical pathways, such as the Paal-Knorr condensation to form the pyrrole (B145914) ring, followed by esterification and reaction with hydrazine (B178648) hydrate (B1144303) to create the hydrazide moiety. nih.gov Subsequent reaction with various aldehydes can then generate a library of hydrazide-hydrazone derivatives for biological evaluation. nih.gov
Exploration of New Biological Targets and Pathways for Enhanced Efficacy
While initial research has identified several key targets, the full therapeutic potential of the this compound scaffold likely extends to other biological pathways. The pyrrole ring and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, suggesting a broad range of potential targets. pensoft.netnih.govnih.gov
Future research will likely focus on identifying these new targets to expand the therapeutic applications of pyrrole-hydrazide compounds. Some of the key areas and targets that are being explored include:
Anticancer: Pyrrole derivatives have been shown to target various components of cancer cell machinery, including Bcl-2 family members (regulating apoptosis), microtubules, receptor tyrosine kinases (RTKs) like VEGFR-2, and hypoxia-inducible factors (HIFs). nih.govmdpi.com
Antimicrobial: Beyond tuberculosis, pyrrole compounds are being investigated as broad-spectrum antibacterial agents. nih.gov Targets in bacteria include DNA gyrase and topoisomerase IV. mdpi.com
Antiviral: Pyrrolo[2,3-d]pyrimidines, a related class of fused pyrroles, have shown activity against the Hepatitis C Virus (HCV). nih.govscitechnol.com
Neurodegenerative Diseases: As mentioned, AChE and MAO-B are key targets in Alzheimer's disease. nih.gov Further exploration into other neurological targets is a promising area.
The identification of these targets is often facilitated by screening libraries of pyrrole derivatives against various cell lines and enzymes, followed by more detailed mechanistic studies to confirm the mode of action. nih.gov
Structural Optimization for Enhanced Potency, Selectivity, and Bioavailability
Once a lead compound like this compound is identified, structural optimization is crucial to improve its drug-like properties. This involves systematically modifying the molecule to enhance its potency (the concentration required to produce an effect), selectivity (its ability to act on a specific target without affecting others), and bioavailability (the extent and rate at which it enters the bloodstream).
Key strategies for structural optimization of the pyrrole-hydrazide scaffold include:
Substitution on the Pyrrole Ring: Adding different chemical groups to the pyrrole ring can significantly impact activity. For example, in a series of antitubercular pyrrole-2-carboxamides, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring greatly improved activity. nih.gov In another study, the introduction of a trifluoroacetyl group enhanced the inhibitory activity and selectivity of pyrrole-based aldose reductase inhibitors. nih.gov
Modification of the Hydrazide Moiety: The hydrazide group itself is a key site for modification. Converting it to hydrazones by reacting with various aldehydes is a common strategy to generate diverse compounds for structure-activity relationship (SAR) studies. nih.govmdpi.com SAR studies on 4-aminoquinoline-hydrazones revealed that the nature of substituents on the phenyl ring was crucial for antibacterial activity. nih.gov
Improving Physicochemical Properties: Modifications are also made to improve properties like solubility and lipophilicity, which affect bioavailability. nih.govmdpi.com For example, dihalogenation of the pyrrole heterocycle has been shown to improve activity against Gram-positive pathogens. mdpi.com In silico tools are often used to predict these properties and guide the design of new analogs with better pharmacokinetic profiles. pensoft.net
The following table summarizes the impact of structural modifications on the biological activity of some pyrrole-hydrazide derivatives.
| Scaffold/Derivative | Modification | Biological Target/Activity | Effect of Modification | Reference |
| Pyrrole-2-carboxamide | Attaching phenyl/pyridyl groups with electron-withdrawing substituents to the pyrrole ring. | Anti-TB (MmpL3 inhibition) | Greatly improved anti-TB activity. | nih.gov |
| Pyrrol-1-yl-1-hydroxypyrazole | Addition of a trifluoroacetyl group to the pyrrole ring. | Aldose reductase inhibition | Enhanced inhibitory activity and selectivity. | nih.gov |
| Pyrrole-based hydrazide | Conversion to hydrazide-hydrazones. | AChE/MAO-B inhibition | Generated diverse compounds for SAR studies, identifying a potent dual inhibitor. | nih.gov |
| Pyrrolamide | Dihalogenation of the pyrrole heterocycle. | Antibacterial (Gram-positive) | Improved antibacterial activity. | mdpi.com |
Repurposing Strategies for Related Pyrrole-Hydrazide Scaffolds
Drug repurposing, or finding new uses for existing drugs, is a time- and cost-effective strategy for drug development. The broad biological activity of pyrrole and hydrazide derivatives makes them attractive candidates for such strategies. nih.govnih.gov
Hydralazine, a hydrazide-containing drug originally used as an antihypertensive, is a prime example of successful repurposing. It has shown potential in oncology, neurology, and nephrology, with some combination therapies already in clinical use. nih.gov This success provides a strong rationale for exploring the repurposing of other hydrazide-containing compounds, including those with a pyrrole scaffold.
Future research could focus on systematically screening existing pyrrole-hydrazide compounds, including those that may have failed in previous clinical trials for their original indication, against a wide range of diseases. This could uncover new therapeutic opportunities for these molecules.
Synergistic Effects in Combination Therapies
Combining therapeutic agents can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This can allow for lower doses of each drug, potentially reducing side effects and overcoming drug resistance.
The pyrrole scaffold has been shown to be a valuable component in combination therapies. For instance, some halogenated pyrrolopyrimidines have demonstrated synergistic effects with antimicrobial peptides against Staphylococcus aureus. nih.gov Similarly, pyrrole-based compounds that inhibit efflux pumps in bacteria can restore the effectiveness of conventional antibiotics, representing a powerful combination strategy to combat multidrug resistance. plos.org
Future investigations will likely explore the synergistic potential of this compound and its analogs in combination with existing drugs for various conditions, including infectious diseases and cancer. Identifying these synergistic combinations could significantly enhance the therapeutic utility of the pyrrole-hydrazide scaffold.
Q & A
Q. What are the recommended synthetic routes for 4-nitro-1H-pyrrole-2-carbohydrazide, and how can reaction progress be monitored?
Methodological Answer:
- Synthesis Protocol : Start with 1H-pyrrole-2-carbohydrazide as the core scaffold. Introduce the nitro group via electrophilic nitration using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C). Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Purification : Recrystallize the crude product using ethanol/water (3:1) to remove unreacted starting materials. Confirm purity via HPLC (C18 column, methanol/water 70:30, UV detection at 254 nm) .
- Progress Monitoring : Use in-situ FT-IR to track the disappearance of the N–H stretch (3270 cm⁻¹) of the hydrazide group and the emergence of the nitro group’s asymmetric stretch (1530 cm⁻¹) .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) at a heating rate of 10°C/min under nitrogen. Decomposition onset temperatures (Td) above 200°C indicate robustness for high-temperature reactions .
- Photochemical Stability : Expose the compound to UV light (365 nm) in methanol and track degradation via UV-Vis spectroscopy (absorbance decay at λmax = 310 nm over 24 hours) .
- pH-Dependent Stability : Conduct kinetic studies in buffered solutions (pH 2–12) at 25°C. Use LC-MS to identify degradation products, such as hydrolyzed hydrazide derivatives .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Analysis :
- ¹H NMR (DMSO-d6): Look for the hydrazide N–H proton at δ 10.2 ppm (singlet) and aromatic protons at δ 7.5–8.0 ppm (pyrrole ring) .
- ¹³C NMR : Confirm the nitro group’s electron-withdrawing effect via downfield shifts of adjacent carbons (C-4 at δ 145 ppm) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 199.1, with fragmentation peaks at m/z 152 (loss of NO₂) and m/z 123 (pyrrole ring cleavage) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Computational Setup : Use the B3LYP/6-311++G(d,p) level in Gaussian 16 to optimize geometry. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity (HOMO at –6.2 eV, LUMO at –2.1 eV) .
- Reactivity Indices : Compute Fukui functions (ƒ⁺ and ƒ⁻) to identify nucleophilic (C-5 pyrrole) and electrophilic (nitro group) sites. Validate with experimental nitration regioselectivity .
- Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) to simulate solvatochromic shifts in UV spectra .
Q. What non-covalent interactions govern the crystal packing of this compound?
Methodological Answer:
- X-ray Crystallography : Solve the structure using SHELXL (Mo-Kα radiation, λ = 0.71073 Å). Refine hydrogen atoms via riding models (R factor < 0.05) .
- Supramolecular Analysis : Identify N–H⋯O hydrogen bonds between the hydrazide and nitro groups (d = 2.89 Å, θ = 168°) and π⋯π stacking of pyrrole rings (interplanar distance = 3.48 Å) using Mercury software .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O⋯H contacts = 25%, π-stacking = 12%) via CrystalExplorer .
Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data?
Methodological Answer:
- Case Study : If DFT predicts nitro group reduction at –1.5 V (vs. SCE) but cyclic voltammetry shows a peak at –1.3 V, recalibrate using hybrid functionals (e.g., M06-2X) with explicit solvent clusters .
- Error Analysis : Compare experimental vs. calculated IR frequencies (RMSD < 30 cm⁻¹). Adjust basis sets (e.g., add polarization functions for nitro groups) .
Q. What retrosynthetic strategies are viable for derivatizing this compound into bioactive analogs?
Methodological Answer:
- Retrosynthesis Planning : Use AI-driven tools (e.g., Reaxys or Pistachio) to propose routes. For example, replace the nitro group with a sulfonamide via Pd-catalyzed cross-coupling .
- Key Intermediates : Synthesize 4-amino derivatives via catalytic hydrogenation (10% Pd/C, H2 at 50 psi) for subsequent acylation or Schiff base formation .
Q. How do steric and electronic effects influence the compound’s participation in multicomponent reactions?
Methodological Answer:
- Mechanistic Probes : Conduct kinetic studies in Biginelli reactions (urea, aldehydes). Monitor rate changes with electron-donating (e.g., –OCH3) vs. withdrawing (–NO2) substituents on aldehydes .
- DFT Transition States : Calculate activation energies for nitro-group-assisted proton transfers. Correlate with experimental yields (e.g., 75% with –NO2 vs. 40% with –CH3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
